6-Bromo-4-chloro-2-(trifluoromethyl)quinoline
Overview
Description
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4BrClF3N . Its molecular weight is 310.5 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string FC(F)(F)c1cc(Cl)c2cc(Br)ccc2n1 .Physical and Chemical Properties Analysis
This compound is a solid compound . Its IUPAC name is this compound . The InChI code is 1S/C10H4BrClF3N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H .Scientific Research Applications
Synthesis and Biological Activity
- Antimicrobial and Antimalarial Agents : Novel derivatives of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline have shown antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).
Chemical Synthesis and Photophysics
- Synthesis via Buchwald–Hartwig Amination : A successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines has been reported, displaying strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).
Steric Pressure and Chemical Reactivity
- Steric Pressure and Deprotonation Studies : Research has explored the steric pressure and selective deprotonation in compounds like 4-bromo-2-(trifluoromethyl)quinoline, revealing insights into the reactivity of such halogenated quinolines (Schlosser et al., 2006).
Quinoline Derivatives and Functionalization
- Functionalization of Quinoline Derivatives : Studies have shown the potential for regiochemical exhaustive functionalization reactions, using organolithium intermediates derived from compounds like 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline (Marull & Schlosser, 2004).
Applications in Liquid Crystals
- Liquid Crystal Synthesis : Synthesis of 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines has been reported, with some compounds displaying liquid crystal properties, influenced by molecular length and torsional angles (Rodrigues et al., 2019).
Green Chemistry Approaches
- Catalyst-Free Green Synthesis : A solvent-free and catalyst-free approach for the preparation of 6H-chromeno[4,3b]quinolin-6-ones, which aligns with the principles of green chemistry, has been developed (Patra, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline compounds are generally known to interact with various biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
It’s known that quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline compounds, in general, can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would be dependent on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline. These factors can include pH, temperature, and the presence of other molecules in the environment .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is hypothesized that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors .
Transport and Distribution
It is hypothesized that this compound may interact with various transporters or binding proteins .
Subcellular Localization
It is hypothesized that this compound may be directed to specific compartments or organelles within the cell .
Properties
IUPAC Name |
6-bromo-4-chloro-2-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEQQFAWABXNFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381076 | |
Record name | 6-bromo-4-chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1701-28-6 | |
Record name | 6-bromo-4-chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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